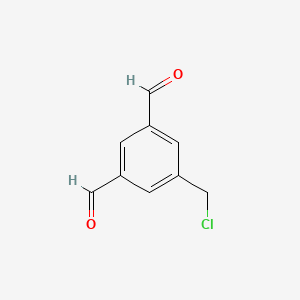

5-(Chloromethyl)isophthalaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)benzene-1,3-dicarbaldehyde typically involves the chloromethylation of benzene-1,3-dicarbaldehyde. This reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for 5-(Chloromethyl)benzene-1,3-dicarbaldehyde are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to achieve high purity levels, typically above 98% .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids under appropriate conditions.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: 5-(Carboxymethyl)benzene-1,3-dicarboxylic acid.

Reduction: 5-(Hydroxymethyl)benzene-1,3-dicarbaldehyde.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)isophthalaldehyde is a chemical compound with the molecular formula C9H7ClO2 . Research indicates its role as a precursor in synthesizing more complex molecules with various applications .

Synthesis of Schiff Base Ligands

- Schiff Base Synthesis this compound is used in the synthesis of Schiff base ligands . A novel Schiff base ligand (L), bearing N2O2 donor sites, was derived from the condensation of 5-chloromethylisophthaldehyde and phenylpropanolamine (PPA) .

-

Metal Complexes The Schiff base ligand can then be used to synthesize Mononuclear Co(II), Cu(II), and Zn(II) complexes .

Metal Complex Cytotoxicity (IC50, µM) Co(II) Complex 23.19 Cu(II) Complex 5.16 Zn(II) Complex 23.43 - Hyperthermia Applications These complexes have potential in hyperthermic radiation therapy due to their thermal stability and ROS scavenging ability .

Use in Organic Synthesis

- Pharmaceuticals 4-chloromethyl-5-methyl isophthalic acid, derived from this compound, is a graft side chain used in semisynthetic penicillin ester medicines like Takacillin and mecillinam. It improves the stability, optical density, and biological activity of medicines, while also reducing side effects . It is also used in preparing amine drugs, such as norfloxacin prodrug .

- Catalysis It can be used as a catalyst in the synthesis of high-purity 4-chloromethyl-5-methyl isophthalic acid . The method involves using 4,5-dimethyl-1,3-dioxole-2-ketone (DMDO) as a raw material and SULPHURYL CHLORIDE as a chlorinating agent, under the effect of a catalyst in an organic solvent at room temperature .

- Multicomponent Reactions this compound can be used in multicomponent reactions (MCR) between amines, aldehydes, and isocyanides .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)benzene-1,3-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, while the chloromethyl group can participate in nucleophilic substitution reactions . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

5-Bromoisophthalaldehyde (CAS 120173-41-3): Similar structure but with a bromine atom instead of a chlorine atom.

5-Methoxyisophthalaldehyde: Contains a methoxy group instead of a chloromethyl group.

5-Nitroisophthalaldehyde: Contains a nitro group instead of a chloromethyl group.

Uniqueness: 5-(Chloromethyl)benzene-1,3-dicarbaldehyde is unique due to the presence of both aldehyde and chloromethyl functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

5-(chloromethyl)benzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C9H7ClO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,5-6H,4H2 |

InChI Key |

HSTYSHSWBIRHMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C=O)C=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.